Cas no 2228692-71-3 (4-2-methoxy-3-(trifluoromethyl)phenylpyrrolidin-2-one)
4-2-methoxy-3-(trifluoromethyl)phenylpyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-2-methoxy-3-(trifluoromethyl)phenylpyrrolidin-2-one
- 4-[2-methoxy-3-(trifluoromethyl)phenyl]pyrrolidin-2-one
- EN300-1942271
- 2228692-71-3
-
- Inchi: 1S/C12H12F3NO2/c1-18-11-8(7-5-10(17)16-6-7)3-2-4-9(11)12(13,14)15/h2-4,7H,5-6H2,1H3,(H,16,17)
- InChI Key: VSMAHFYVKBHUST-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1OC)C1CC(NC1)=O)(F)F
Computed Properties
- Exact Mass: 259.08201311g/mol
- Monoisotopic Mass: 259.08201311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38.3Ų
4-2-methoxy-3-(trifluoromethyl)phenylpyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1942271-0.05g |
4-[2-methoxy-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
2228692-71-3 | 0.05g |
$1020.0 | 2023-09-17 | ||
| Enamine | EN300-1942271-0.1g |
4-[2-methoxy-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
2228692-71-3 | 0.1g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1942271-0.25g |
4-[2-methoxy-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
2228692-71-3 | 0.25g |
$1117.0 | 2023-09-17 | ||
| Enamine | EN300-1942271-0.5g |
4-[2-methoxy-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
2228692-71-3 | 0.5g |
$1165.0 | 2023-09-17 | ||
| Enamine | EN300-1942271-1.0g |
4-[2-methoxy-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
2228692-71-3 | 1g |
$1214.0 | 2023-05-31 | ||
| Enamine | EN300-1942271-2.5g |
4-[2-methoxy-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
2228692-71-3 | 2.5g |
$2379.0 | 2023-09-17 | ||
| Enamine | EN300-1942271-5.0g |
4-[2-methoxy-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
2228692-71-3 | 5g |
$3520.0 | 2023-05-31 | ||
| Enamine | EN300-1942271-10.0g |
4-[2-methoxy-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
2228692-71-3 | 10g |
$5221.0 | 2023-05-31 | ||
| Enamine | EN300-1942271-1g |
4-[2-methoxy-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
2228692-71-3 | 1g |
$1214.0 | 2023-09-17 | ||
| Enamine | EN300-1942271-5g |
4-[2-methoxy-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
2228692-71-3 | 5g |
$3520.0 | 2023-09-17 |
4-2-methoxy-3-(trifluoromethyl)phenylpyrrolidin-2-one Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 4-2-methoxy-3-(trifluoromethyl)phenylpyrrolidin-2-one
4-2-Methoxy-3-(Trifluoromethyl)Phenylpyrrolidin-2-One: A Comprehensive Overview
4-2-Methoxy-3-(Trifluoromethyl)Phenylpyrrolidin-2-One, also known by its CAS number 2228692-71-3, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrrolidinone ring with a substituted phenyl group. The presence of a trifluoromethyl group and a methoxy substituent on the aromatic ring imparts distinctive electronic and steric properties, making it a valuable building block in various chemical syntheses.
The synthesis of 4-2-Methoxy-3-(Trifluoromethyl)Phenylpyrrolidin-2-One involves a multi-step process that typically begins with the preparation of the substituted aniline derivative. Recent advancements in catalytic methods have enabled more efficient and selective pathways for constructing this compound. For instance, researchers have employed transition metal catalysts to facilitate coupling reactions, thereby enhancing the overall yield and purity of the product. These developments underscore the importance of continuous innovation in synthetic methodologies to meet the growing demand for complex organic molecules.
In terms of applications, 4-2-Methoxy-3-(Trifluoromethyl)Phenylpyrrolidin-2-One has found utility in drug discovery programs targeting various therapeutic areas. Its structure is particularly amenable to further functionalization, allowing chemists to explore diverse substitution patterns that could potentially modulate biological activity. Recent studies have highlighted its role as a precursor in the development of kinase inhibitors, where the trifluoromethyl group plays a critical role in enhancing ligand efficiency. Additionally, this compound has been employed in the construction of bioactive molecules with potential applications in oncology and neurodegenerative diseases.
The electronic properties of 4-2-Methoxy-3-(Trifluoromethyl)Phenylpyrrolidin-2-One make it an intriguing candidate for use in advanced materials. Its ability to participate in π–π interactions and hydrogen bonding networks has been leveraged in the design of supramolecular assemblies. Recent research has demonstrated its potential as a component in self-healing polymers, where its dynamic covalent bonds contribute to enhanced material resilience. Furthermore, its fluorinated substituent confers hydrophobicity, which is advantageous for applications in water-repellent coatings and high-performance textiles.
From an analytical standpoint, the characterization of 4-2-Methoxy-3-(Trifluoromethyl)Phenylpyrrolidin-2-One has benefited from cutting-edge spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and purity. These analytical tools are essential for ensuring consistency across different batches and maintaining quality control standards in industrial production.
In conclusion, 4-2-Methoxy-3-(Trifluoromethyl)Phenylpyrrolidin-2-One stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and diverse applications continue to drive innovation across multiple disciplines. As research progresses, this compound is expected to play an even more pivotal role in advancing both therapeutic development and materials science.
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